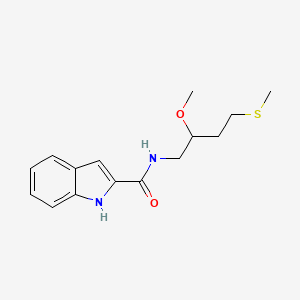

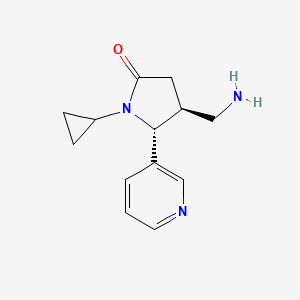

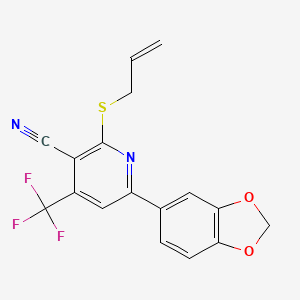

![molecular formula C21H23N3O4 B2903310 Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 1009524-59-7](/img/structure/B2903310.png)

Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can also be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)benzoate is represented by the linear formula: (CH3)2NC6H4CO2C2H5 . The molecule has a molecular weight of 193.24 .Physical And Chemical Properties Analysis

Ethyl 4-(dimethylamino)benzoate has a melting point of 63-66 °C (lit.) . It is a hydrophilic polymer, which means it has an affinity for water .Mécanisme D'action

Target of Action

Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate, also known as Et-PABA, is a derivative of 4-aminobenzoate It is known to exhibit strong estrogenic activity .

Mode of Action

It is known to act as a photo-initiator . Photo-initiators are compounds that produce reactive species when exposed to radiation. These reactive species can initiate or catalyze chemical reactions, such as polymerization .

Biochemical Pathways

As a photo-initiator, et-paba likely influences pathways related to polymerization

Pharmacokinetics

It is described as a hydrophilic polymer , which suggests it may have good water solubility This could potentially influence its absorption and distribution within the body

Result of Action

As a photo-initiator, Et-PABA can generate free radicals upon illumination . These free radicals can then initiate chemical reactions, such as polymerization . The molecular and cellular effects of this action would depend on the specific context in which the compound is used.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Et-PABA. For instance, as a photo-initiator, the presence and intensity of light would be a crucial factor in its action . Additionally, its hydrophilic nature suggests that it might be more stable and effective in aqueous environments .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, although it requires expertise in organic chemistry. One limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

Orientations Futures

There are several future directions for research on Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the exploration of this compound's potential as a therapeutic agent for the treatment of various diseases, including inflammation, pain, and cancer. Finally, this compound's potential applications in materials science, such as in the development of organic electronics and sensors, warrant further investigation.

Méthodes De Synthèse

Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can be synthesized through a multi-step process that involves the condensation of 4-dimethylaminobenzaldehyde with ethyl acetoacetate, followed by the reaction with pyrrolidine and benzoic acid. The final product is obtained through purification and crystallization steps. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In pharmacology, this compound has been studied for its effects on the central nervous system, including its potential as a drug for the treatment of depression and anxiety. In materials science, this compound has been explored for its use in the development of organic electronics and sensors.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-4-28-21(27)14-5-9-17(10-6-14)24-19(25)13-18(20(24)26)22-15-7-11-16(12-8-15)23(2)3/h5-12,18,22H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFYKASLGYRDGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

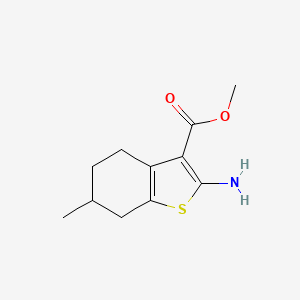

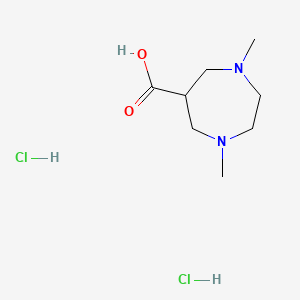

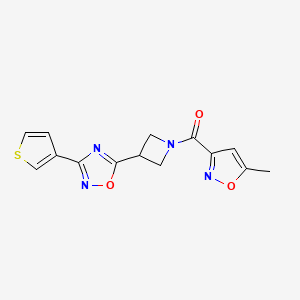

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)

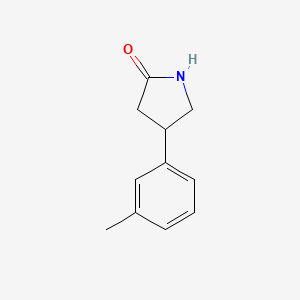

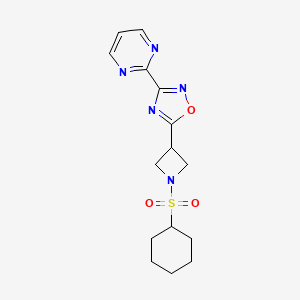

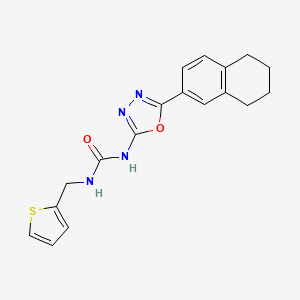

![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)

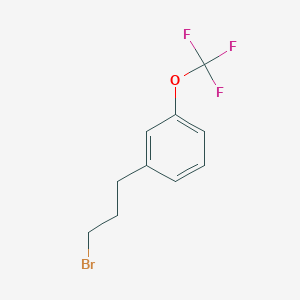

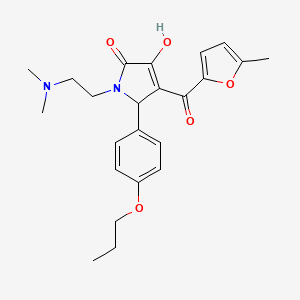

![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)